molecular formula C22H30N6O B1673003 JNJ-2408068 CAS No. 317846-22-3

JNJ-2408068

Cat. No.: B1673003
CAS No.: 317846-22-3
M. Wt: 394.5 g/mol
InChI Key: RDQSNNMSDOHAPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of R-170591 involves several key steps:

    Condensation Reaction: Ethyl carboxylate is condensed with a chloromethyl derivative in the presence of triethylamine (TEA) and dimethylformamide (DMF) to form an intermediate compound.

    Hydrolysis: The intermediate is then hydrolyzed using aqueous hydrobromic acid (HBr) to yield a piperidine derivative.

    Coupling Reaction: This piperidine derivative is coupled with a bromo derivative using sodium carbonate (Na2CO3) in 2-butanone to produce a protected compound.

    Deprotection: Finally, the Boc group is removed by treatment with an appropriate reagent to yield R-170591.

Chemical Reactions Analysis

R-170591 undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

R-170591 has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in the study of antiviral agents and their mechanisms of action.

    Biology: R-170591 is used to study the replication and inhibition of respiratory syncytial virus in various biological systems.

    Medicine: This compound has potential therapeutic applications in the treatment of RSV infections, particularly in high-risk populations such as infants and the elderly.

    Industry: R-170591 is used in the development of antiviral drugs and in the study of drug resistance mechanisms

Mechanism of Action

R-170591 exerts its effects by inhibiting the fusion of the respiratory syncytial virus. It binds to the viral F protein, preventing the virus from entering host cells and replicating. This interaction involves a small hydrophobic cavity in the inner core of the F protein, where R-170591 interacts with both the HR1 and HR2 domains. This binding disrupts the normal function of the F protein, thereby inhibiting viral fusion and replication .

Comparison with Similar Compounds

R-170591 is similar to other RSV inhibitors such as VP-14637 and BMS-433771. it has unique properties that make it particularly effective:

R-170591’s unique binding properties and potent antiviral activity make it a valuable compound in the study and potential treatment of RSV infections.

Properties

IUPAC Name

2-[[2-[[1-(2-aminoethyl)piperidin-4-yl]amino]-4-methylbenzimidazol-1-yl]methyl]-6-methylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O/c1-15-4-3-5-19-21(15)26-22(25-17-8-11-27(12-9-17)13-10-23)28(19)14-18-20(29)7-6-16(2)24-18/h3-7,17,29H,8-14,23H2,1-2H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQSNNMSDOHAPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N(C(=N2)NC3CCN(CC3)CCN)CC4=C(C=CC(=N4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50185654
Record name JNJ-2408068
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50185654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

317846-22-3
Record name JNJ-2408068
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0317846223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JNJ-2408068
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50185654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JNJ-2408068
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AB821DL88A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JNJ-2408068
Reactant of Route 2
JNJ-2408068
Reactant of Route 3
JNJ-2408068
Reactant of Route 4
Reactant of Route 4
JNJ-2408068
Reactant of Route 5
JNJ-2408068
Reactant of Route 6
JNJ-2408068

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.